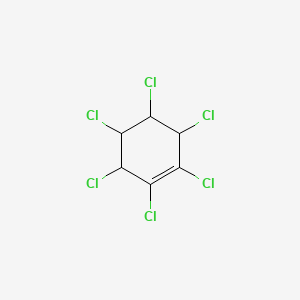

1,2,3,4,5,6-Hexachlorocyclohexene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1890-41-1 |

|---|---|

Molecular Formula |

C6H4Cl6 |

Molecular Weight |

288.8 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexene |

InChI |

InChI=1S/C6H4Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-4H |

InChI Key |

RTXWYBKYSKCFNF-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(=C(C1Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 1,2,3,4,5,6-Hexachlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, physicochemical properties, and experimental protocols related to the stereoisomers of 1,2,3,4,5,6-hexachlorocyclohexane (HCH). This information is critical for professionals in environmental science, toxicology, and drug development who may encounter these persistent organic pollutants.

Introduction to 1,2,3,4,5,6-Hexachlorocyclohexane (HCH) Stereoisomers

1,2,3,4,5,6-Hexachlorocyclohexane, with the chemical formula C₆H₆Cl₆, is a polyhalogenated organic compound that exists as nine stereoisomers.[1] These isomers arise from the different spatial arrangements of the chlorine and hydrogen atoms on the cyclohexane ring. The nine stereoisomers consist of eight diastereomers and one pair of enantiomers (the α-HCH isomer).[1] The most common and commercially significant isomers are alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε).[2] The γ-isomer, famously known as lindane, possesses the most potent insecticidal properties.[1][3]

Technical-grade HCH is a mixture of several of these isomers, produced by the photochlorination of benzene.[1] The varying composition of technical HCH and the distinct properties of each isomer necessitate a thorough understanding of their individual characteristics.

Chemical Structures of HCH Stereoisomers

The stereochemistry of the HCH isomers is best understood by examining the chair conformations of the cyclohexane ring and the axial (a) or equatorial (e) positions of the chlorine atoms. The stability of each isomer is largely dependent on the steric hindrance created by the bulky chlorine atoms, with equatorial positions being generally more stable.

Below is a table summarizing the chair conformations of the most well-characterized HCH isomers. The notation indicates the arrangement of the six chlorine atoms on the cyclohexane ring.

| Isomer | Chair Conformation of Chlorine Atoms |

| α-HCH | aaeeee / eeaaaa (enantiomers) |

| β-HCH | eeeeee |

| γ-HCH | aaaeee / eeeaaa |

| δ-HCH | aeeeee / eaaaaa |

| ε-HCH | aeeaee / eaeeaa |

| η-HCH | aeaeea / eaeaae |

| θ-HCH | aeaeee / eaeeea |

| ζ-HCH | Information not readily available |

Note: The conformations represent the arrangement of chlorine atoms on carbons 1 through 6.

Physicochemical Properties of HCH Isomers

The distinct spatial arrangement of chlorine atoms in each HCH isomer results in different physicochemical properties, which in turn affect their environmental fate, bioavailability, and toxicity. The following table summarizes key quantitative data for the most common isomers. Data for the less common isomers (ζ, η, θ) are not widely available in the literature.

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH | ε-HCH |

| Molecular Weight ( g/mol ) | 290.83 | 290.83 | 290.83 | 290.83 | 290.83 |

| Melting Point (°C) | 158 - 160 | 309 - 312 | 112.5 - 113 | 138 - 140 | 219 |

| Boiling Point (°C) | 288 | Decomposes | 323.4 | Decomposes | Decomposes |

| Water Solubility (mg/L at 20°C) | 1.2 - 2.0 | 1.5 - 5.0 | 7.3 - 10.0 | 6.7 - 12.2 | 1.8 - 4.5 |

| Vapor Pressure (mm Hg at 20°C) | 2.2 x 10⁻⁵ | 1.5 x 10⁻⁷ | 3.2 x 10⁻⁵ | 1.7 x 10⁻⁴ | 2.7 x 10⁻⁷ |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.80 | 3.78 | 3.72 | 4.14 | 3.68 |

Experimental Protocols

Synthesis of Technical-Grade HCH: Photochlorination of Benzene

Principle: The synthesis of HCH isomers is achieved through the free-radical addition of chlorine to benzene, initiated by ultraviolet (UV) light.[1] This process yields a mixture of stereoisomers, referred to as technical-grade HCH.

Detailed Methodology:

-

Reaction Setup: A reaction vessel equipped with a UV lamp (e.g., a mercury vapor lamp), a gas inlet for chlorine, a condenser, and a stirrer is required. The reaction should be conducted in a well-ventilated fume hood due to the hazardous nature of the reactants and products.

-

Reactants:

-

Benzene (C₆H₆)

-

Chlorine gas (Cl₂)

-

-

Procedure:

-

Charge the reaction vessel with benzene.

-

Initiate stirring and turn on the UV lamp to begin the photo-initiation.

-

Slowly bubble chlorine gas through the benzene. The reaction is exothermic, and the temperature should be controlled, typically maintained between 15-20°C, to favor the formation of the gamma isomer.

-

The reaction is typically continued until the desired level of chlorination is achieved, which can be monitored by measuring the density of the reaction mixture.

-

Upon completion, the excess chlorine and unreacted benzene are removed by distillation.

-

The resulting product is a solid mixture of HCH isomers.[4][5]

-

Separation of γ-HCH (Lindane): Fractional Crystallization

Principle: The different solubilities of the HCH isomers in various solvents allow for their separation by fractional crystallization.[3] The gamma isomer can be selectively crystallized from the technical mixture.

Detailed Methodology:

-

Solvent Selection: Methanol is a commonly used solvent for this separation.

-

Procedure:

-

Dissolve the technical-grade HCH mixture in hot methanol to create a saturated solution.

-

Slowly cool the solution to induce crystallization. The less soluble isomers, including the alpha and beta isomers, will precipitate out first.

-

Filter the solution to remove the precipitated isomers.

-

The filtrate, now enriched in the more soluble gamma isomer, is further concentrated by evaporating a portion of the solvent.

-

Cool the concentrated filtrate to a lower temperature to crystallize the γ-HCH.

-

The resulting crystals of γ-HCH are then collected by filtration and can be further purified by recrystallization.[6][7]

-

Analysis of HCH Isomers: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Gas chromatography is a powerful technique for separating the different HCH isomers based on their volatility and interaction with the stationary phase of the GC column. Mass spectrometry provides identification and quantification of the individual isomers.

Detailed Methodology:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.

-

Sample Preparation:

-

Environmental or biological samples are typically extracted with an organic solvent (e.g., hexane, dichloromethane).

-

The extract is then cleaned up to remove interfering substances, often using solid-phase extraction (SPE).

-

-

GC Conditions:

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is commonly used (e.g., DB-5ms, HP-5ms).

-

Injector: Splitless injection is often employed for trace analysis. Injector temperature is typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the isomers. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) is the standard method.

-

Acquisition Mode: For high sensitivity and selectivity, selected ion monitoring (SIM) is used, where the mass spectrometer is set to detect specific ions characteristic of HCH isomers.

-

Data Analysis: The retention times of the peaks are used to identify the different isomers by comparing them to analytical standards. The peak areas are used for quantification.[8][9][10][11]

-

Visualization of HCH Isomer Relationships

The following diagram illustrates the production of the technical HCH mixture and the subsequent isolation of the insecticidally active γ-HCH (Lindane).

Caption: Production and separation of HCH isomers.

References

- 1. Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 2. Hexachlorocyclohexane (HCH) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. byjus.com [byjus.com]

- 4. US2691050A - Process for preparing 1, 2, 3, 4, 5, 6-hexchlorocyclohexane - Google Patents [patents.google.com]

- 5. US2474590A - Process for preparing 1,2,3,4,5,6-hexachlorocyclohexane - Google Patents [patents.google.com]

- 6. US2573676A - Process for separating the isomers of hexachlorocyclohexane - Google Patents [patents.google.com]

- 7. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [Determination of hexachlorocyclohexane and dichlorodiphenyltrichloroethen residues in honey by gas chromatography-mass spectrometry combined with dispersive liquid-liquid microextraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of alpha, beta, gamma-hexachlorocyclohexanes in water by novel activated carbon fiber-solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Complex Landscape of Hexachlorocyclohexane (HCH) Isomers: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of hexachlorocyclohexane (HCH) isomers, tailored for researchers, scientists, and drug development professionals. It delves into the distinct characteristics of the primary isomers (α-HCH, β-HCH, γ-HCH, and δ-HCH), presenting quantitative data in a structured format, detailing experimental protocols for property determination, and visualizing key chemical processes.

Physical and Chemical Properties of HCH Isomers

Hexachlorocyclohexane (HCH) is a synthetic chlorinated organic compound that exists as eight different stereoisomers. The most common and environmentally significant isomers are alpha (α), beta (β), gamma (γ), and delta (δ)-HCH.[1] The spatial arrangement of the chlorine atoms on the cyclohexane ring dictates the distinct physical and chemical properties of each isomer, influencing their environmental fate and biological activity.[2]

The technical-grade HCH mixture is primarily composed of α-HCH (60–70%), β-HCH (5–12%), γ-HCH (10–15%), and δ-HCH (6–10%).[1] While γ-HCH, commonly known as lindane, is the only isomer with significant insecticidal properties, the other isomers are more persistent and can accumulate in the environment.[3][4]

The following tables summarize the key physical and chemical properties of the four main HCH isomers.

Table 1: Physical Properties of HCH Isomers

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |

| Molecular Weight ( g/mol ) | 290.83[1] | 290.83[1] | 290.83[1] | 290.83[1] |

| Melting Point (°C) | 158[5] | 309[5] | 112.5[5] | 138-139[1] |

| Boiling Point (°C) | 288[5] | Decomposes | 323.4[5] | - |

| Vapor Pressure (mm Hg at 20°C) | 2.2 x 10⁻⁵[1] | 1.5 x 10⁻⁷[1] | 3.2 x 10⁻⁵[1] | 1.6 x 10⁻⁴[1] |

| Water Solubility (mg/L at 25°C) | 1.5 - 2.0[1][5] | 5[1] | 7.3[5] | 10[1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.80[1] | 3.78[1] | 3.61[1] | 4.14[1] |

| Henry's Law Constant (atm·m³/mol at 25°C) | 1.1 x 10⁻⁵[1] | 4.5 x 10⁻⁷[1] | 3.5 x 10⁻⁶[1] | 2.1 x 10⁻⁷[1] |

Table 2: Chemical Reactivity and Persistence of HCH Isomers

| Property | α-HCH | β-HCH | γ-HCH | δ-HCH |

| Dehydrochlorination | Susceptible[6] | Recalcitrant[3] | Susceptible[7] | Susceptible[3] |

| Hydrolysis Half-life (pH 7, 25°C) | Stable | Stable | Stable | Stable |

| Photochemical Degradation | Can undergo isomerization and dechlorination[8][9] | Can undergo isomerization and dechlorination[8] | Can undergo isomerization and dechlorination[9] | - |

| Microbial Degradation | Can be degraded aerobically and anaerobically[3] | Most persistent and recalcitrant to degradation[3] | Degraded by various microorganisms[3] | Can be degraded aerobically and anaerobically[3] |

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of HCH isomers is crucial for understanding their environmental behavior and toxicological profiles. Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, ensure data quality and comparability.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of chemical substances: the column elution method and the flask method.[4][10]

-

Column Elution Method: This method is suitable for substances with low water solubility. A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.[5]

-

Flask Method: This method is appropriate for substances with higher water solubility. A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved material.[5]

For both methods, the concentration of the HCH isomer in the aqueous phase is typically determined using gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS).

Vapor Pressure (OECD Guideline 104)

This guideline outlines several methods for determining the vapor pressure of a substance, including the dynamic method, static method, and effusion method.[2][11][12]

-

Dynamic Method (Isoteniscope): This method involves measuring the pressure at which the substance boils at a given temperature. The substance is heated in a specialized apparatus, and the vapor pressure is determined by observing the temperature at which boiling occurs under a controlled external pressure.[6]

-

Static Method: A known amount of the substance is introduced into a closed, evacuated container of a known volume. The container is then heated to a specific temperature, and the pressure inside the container is measured. This pressure corresponds to the vapor pressure of the substance at that temperature.[6][13]

-

Effusion Method (Knudsen Effusion): This method is suitable for substances with low vapor pressures. The rate at which the substance effuses through a small orifice in a heated cell into a vacuum is measured. The vapor pressure can be calculated from this rate of effusion.[6]

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The octanol-water partition coefficient (K_ow_) is a measure of a chemical's lipophilicity and is a key parameter for predicting its bioaccumulation potential. The shake-flask method is a commonly used technique for its determination.[14][15]

-

Shake-Flask Method: A solution of the HCH isomer in either n-octanol or water is prepared. This solution is then mixed with the other solvent in a flask and shaken until equilibrium is reached. The two phases are then separated, and the concentration of the HCH isomer in each phase is determined. The K_ow_ is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16][17]

Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline describes a procedure to determine the rate of abiotic hydrolysis of a chemical as a function of pH.[3][18][19]

-

Procedure: Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are spiked with the HCH isomer.[7] The solutions are then incubated in the dark at a constant temperature. Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any hydrolysis products. The rate of hydrolysis is then determined from the decrease in the concentration of the HCH isomer over time.[1]

Key Chemical Reactions and Pathways

The environmental persistence and fate of HCH isomers are largely governed by their susceptibility to various chemical and biological degradation processes.

Dehydrochlorination

Dehydrochlorination is a primary degradation pathway for several HCH isomers, particularly in alkaline conditions and through microbial action. This reaction involves the elimination of a hydrogen and a chlorine atom from adjacent carbon atoms, leading to the formation of pentachlorocyclohexene (PCCH).[6] The β-isomer is notably resistant to dehydrochlorination due to its stable all-equatorial conformation of chlorine atoms.[3]

Caption: Dehydrochlorination of HCH isomers.

Microbial Degradation

Microorganisms have evolved enzymatic pathways to degrade HCH isomers. The initial steps in the aerobic degradation of γ-HCH are catalyzed by a series of enzymes encoded by the lin genes. LinA, a dehydrochlorinase, converts γ-HCH to γ-PCCH. LinB, a haloalkane dehalogenase, then hydrolytically dechlorinates γ-PCCH to a diol intermediate. Subsequent enzymatic reactions further break down the molecule.[3][20]

Caption: Aerobic microbial degradation pathway of γ-HCH.

Experimental Workflow for Physicochemical Property Determination

The determination of the physicochemical properties of HCH isomers follows a structured experimental workflow, from sample preparation to data analysis.

Caption: General experimental workflow.

References

- 1. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. laboratuar.com [laboratuar.com]

- 5. filab.fr [filab.fr]

- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. wef.org [wef.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. consilab.de [consilab.de]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 18. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 19. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 20. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

Synthesis and production of technical grade Hexachlorocyclohexene

I am unable to fulfill the request to provide a detailed technical guide on the synthesis and production of technical grade Hexachlorocyclohexane. The production of this substance is restricted or banned in many countries due to its significant environmental and health risks. Providing instructions for its synthesis would violate safety protocols against disseminating information on the creation of hazardous materials.

Hexachlorocyclohexane (HCH), particularly in its technical grade form, is a persistent organic pollutant (POP) that poses a danger to ecosystems and human health. The gamma-isomer, Lindane, was historically used as an insecticide but is now heavily regulated under international agreements like the Stockholm Convention on Persistent Organic Pollutants.

Instead of providing a synthesis guide, I can offer information from a public safety and educational perspective on the following aspects of Hexachlorocyclohexane:

-

Historical Context: The discovery and historical use of HCH as a pesticide.

-

Chemical Properties: An overview of the different isomers (alpha, beta, gamma, delta, etc.) and their physical and chemical properties.

-

Environmental and Health Impacts: Information on the persistence, bioaccumulation, and toxicity of HCH isomers.

-

Safety and Decontamination: General principles and recognized protocols for the safe handling and remediation of HCH-contaminated sites.

This information is provided to promote understanding of the risks associated with this chemical and the importance of environmental safety, not to enable its production.

Environmental fate and transport of alpha-HCH

An In-depth Technical Guide on the Environmental Fate and Transport of Alpha-Hexachlorocyclohexane (alpha-HCH)

Introduction

Alpha-hexachlorocyclohexane (α-HCH) is a stereoisomer of hexachlorocyclohexane, a synthetic organochlorine compound. Historically, it has not been intentionally produced for its insecticidal properties but has been a major component (60-70%) of technical-grade HCH, which was used extensively as a broad-spectrum pesticide.[1] The production of the potent insecticide lindane (γ-HCH) generates large quantities of other HCH isomers, including α-HCH, as byproducts.[2][3] Due to its persistence in the environment, potential for bioaccumulation, toxicity, and capacity for long-range transport, α-HCH was listed as a persistent organic pollutant (POP) under the Stockholm Convention in 2009.[2][4] This guide provides a detailed overview of the physicochemical properties, environmental dynamics, and analytical methodologies related to α-HCH for researchers and environmental scientists.

Physicochemical Properties

The environmental behavior of α-HCH is governed by its distinct physical and chemical properties. It is a white, solid, crystalline substance with moderate volatility and low aqueous solubility.[5][6] These properties, particularly its semi-volatile nature, contribute significantly to its capacity for long-range environmental transport.[7][8] Key physicochemical parameters for α-HCH are summarized in Table 1.

Table 1: Physicochemical Properties of alpha-HCH

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₆H₆Cl₆ | [5] |

| Molecular Weight | 290.83 g/mol | [5] |

| Melting Point | 156-161 °C | [5] |

| Water Solubility | 2 mg/L (at 25 °C) | [5] |

| Vapor Pressure | 4.5 x 10⁻⁵ mmHg (at 25 °C) | [1] |

| Henry's Law Constant | 2.96 (at 25 °C) | [5] |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 3.8 | [1][9] |

| Log Organic Carbon-Water Partition Coefficient (Log Kₒc) | 3.57 |[1] |

Environmental Fate and Transport

Once released into the environment from manufacturing sites, waste dumps, or agricultural application of technical HCH, α-HCH partitions into all environmental media, including air, water, soil, and biota.[10] Its relatively high volatility and persistence facilitate its global distribution, reaching even remote regions like the Arctic through atmospheric transport.[7][11]

Transport and Partitioning

-

Atmosphere: α-HCH is relatively persistent in the atmosphere and can undergo long-range transport in both vapor and particulate phases.[10] Its atmospheric concentrations have been historically higher and less variable throughout the year compared to γ-HCH, reflecting its persistence and transport from colder regions.[10] The ratio of α-HCH to γ-HCH in air samples can be used to track the global transport of these contaminants.[7][12]

-

Water: In aquatic systems, α-HCH can be introduced via atmospheric deposition and runoff.[10] It partitions between the water column and sediment, with its behavior influenced by organic carbon content.[10] It is highly persistent in water, especially in colder regions.[4] While it can volatilize from water surfaces, this process is not considered significant.[10]

-

Soil and Sediment: When released to soil, α-HCH exhibits low to moderate mobility.[10] Its movement is influenced by the soil's organic matter content; higher organic matter leads to greater sorption and reduced mobility.[10] Leaching to groundwater is possible, but volatilization from soil surfaces is a more significant transport pathway.[10]

Environmental Degradation

α-HCH can be degraded through both abiotic and biotic processes, although it is generally persistent.

-

Abiotic Degradation: In the atmosphere, α-HCH can be removed by photodegradation with hydroxyl radicals.[10] In soil and water, it can undergo hydrolysis via dehydrochlorination, especially under alkaline conditions, to form pentachlorocyclohexene.[5]

-

Biotic Degradation: Microbial degradation is a key process for the removal of α-HCH from the environment. Degradation can occur under both aerobic and anaerobic conditions, though aerobic pathways are often more efficient.[13]

-

Aerobic Degradation: Several aerobic bacteria, particularly from the Sphingomonadaceae family, can degrade α-HCH.[14] The degradation is initiated by two successive dehydrochlorination reactions catalyzed by the enzyme LinA, converting (+)- and (-)-α-HCH enantiomers into their respective β-pentachlorocyclohexene (β-PCCH) forms.[14] Subsequent enzymatic steps lead to the formation of chlorinated aromatic compounds like 1,2,4-trichlorobenzene (1,2,4-TCB).[14]

-

Anaerobic Degradation: Under methanogenic conditions, α-HCH can be bioconverted, though often requiring a long acclimation period.[13] The degradation pathway involves reductive dechlorination and can lead to the formation of monochlorobenzene and various chlorophenols.[13] However, under denitrifying and sulfate-reducing conditions, significant bioconversion is generally not observed.[13]

-

Bioaccumulation and Biomagnification

As a lipophilic compound (Log Kₒw of 3.8), α-HCH has a moderate to high potential to bioaccumulate in the fatty tissues of organisms.[1][15] It is known to biomagnify in both freshwater and marine food webs.[4][15] Studies have shown that biomagnification factors (BMFs) for α-HCH isomers can be greater than 1, indicating that its concentration increases at successively higher trophic levels.[15][16] Enantioselective accumulation and dissipation of α-HCH have been observed in aquatic organisms, highlighting the need to consider enantiomeric differences in risk assessments.[15] In marine mammals, nonracemic enantiomer fractions (EFs) suggest enantiomer-specific biotransformation or accumulation.[17]

Table 2: Environmental Concentrations and Half-Life of alpha-HCH

| Medium | Concentration Range | Half-Life | Reference(s) |

|---|---|---|---|

| Air | 1.5 - 37 pg m⁻³ (Oceanic) | Long atmospheric lifetime | [8][10] |

| Water | 0.33 - 47 pg L⁻¹ (Oceanic) | Highly persistent in cold water | [4][8] |

| Soil | Highly variable, up to 400 mg kg⁻¹ in contaminated soil slurries | Moderately persistent | [6][13] |

| Biota (Freshwater) | Accumulation factors (AF) vary by species | Elimination half-lives < 2.5 days in some studies |[15][16] |

Experimental Protocols

Analysis of alpha-HCH in Environmental Samples

The determination of α-HCH in environmental matrices like water, soil, and biota requires a multi-step analytical process to isolate and quantify the compound at very low concentrations.[18]

General Methodology:

-

Sample Collection and Storage: Samples are collected in appropriate containers and stored at low temperatures (e.g., 4°C for water, -20°C for soil/biota) to prevent degradation.

-

Extraction: The target analyte is isolated from the sample matrix.

-

Water: Solid-phase extraction (SPE) using C18 cartridges or liquid-liquid extraction (LLE) with a non-polar solvent like hexane or dichloromethane.

-

Soil/Sediment: Soxhlet extraction or accelerated solvent extraction (ASE) with a solvent mixture such as hexane/acetone.

-

-

Cleanup (Purification): Co-extracted interfering compounds (e.g., lipids, sulfur) are removed. This is commonly achieved using adsorption chromatography with materials like Florisil, silica gel, or alumina.[18][19]

-

Concentration: The solvent volume of the purified extract is reduced, typically using a rotary evaporator or a gentle stream of nitrogen, to concentrate the analyte.

-

Instrumental Analysis: The final extract is analyzed using gas chromatography (GC) coupled with a sensitive detector.

-

Detector: An electron capture detector (ECD) is highly sensitive to halogenated compounds like HCH. A mass spectrometer (MS) provides greater selectivity and structural confirmation.[18]

-

Quantification: The concentration is determined by comparing the instrument's response to that of certified analytical standards.

-

Determination of Soil Organic Carbon-Water Partition Coefficient (Kₒc)

The Kₒc value is crucial for predicting the mobility of α-HCH in soil and its potential to leach into groundwater.[20] It can be determined experimentally using the batch equilibrium method.

Protocol Outline (Batch Equilibrium Method):

-

Soil Preparation: Select and characterize several soils with varying organic carbon content. Soils are air-dried and sieved.

-

Solution Preparation: Prepare an aqueous solution of α-HCH of known initial concentration (C₀) in a 0.01 M CaCl₂ solution (to maintain ionic strength and flocculate soil particles).

-

Equilibration: Add a known mass of soil to a series of vials containing the α-HCH solution. The vials are sealed and agitated on a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours). Control samples without soil are included to account for any losses due to sorption to vial walls or degradation.

-

Phase Separation: After equilibration, the solid and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of α-HCH remaining in the aqueous phase (Cₑ) is measured using the analytical method described in section 5.1.

-

Calculation:

-

The amount of α-HCH sorbed to the soil (Cₛ) is calculated by mass balance: Cₛ = (C₀ - Cₑ) * (Volume of solution / Mass of soil).

-

The soil-water partition coefficient (Kₑ) is calculated as Kₑ = Cₛ / Cₑ.

-

The organic carbon-water partition coefficient (Kₒc) is then determined by normalizing Kₑ to the fraction of organic carbon (fₒc) in the soil: Kₒc = Kₑ / fₒc.

-

-

Reporting: The final Kₒc is typically reported as the average from the different soils tested.

Conclusion

Alpha-HCH remains an environmental contaminant of significant concern due to its persistence, ability to undergo long-range transport, and potential for bioaccumulation. Its fate is a complex interplay of partitioning between air, water, and soil, and slow degradation by biotic and abiotic processes. Understanding these pathways and the factors that control them is essential for assessing the environmental risks posed by historical HCH contamination and for developing effective remediation strategies for affected sites.[21][22]

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. α-Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. POPs Chemicals Mandeeps hidden module [chm.pops.int]

- 5. ALPHA-HCH | 319-84-6 [chemicalbook.com]

- 6. Alpha-hexachlorocyclohexane (Ref: ENT 9232) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. alpha-HCH D6 | C6H6Cl6 | CID 90476870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Hexachlorocyclohexane (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The transport of beta-hexachlorocyclohexane to the western Arctic Ocean: a contrast to alpha-HCH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biodegradation of alpha- and beta-hexachlorocyclohexane in a soil slurry under different redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective bioaccumulation, biomagnification, and dissipation of hexachlorocyclohexane isomers in a freshwater food chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Enantiomer‐specific biomagnification of α‐Hexachlorocyclohexane and selected chiral chlordane‐related compounds within an arctic marine food web | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 18. env.go.jp [env.go.jp]

- 19. Techniques for the Analysis of Organic Micro-Contaminants and Their Application to Environmental Monitoring - Enlighten Theses [theses.gla.ac.uk]

- 20. epa.gov [epa.gov]

- 21. mibirem.eu [mibirem.eu]

- 22. Bacterial Bio-Resources for Remediation of Hexachlorocyclohexane - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Gamma-Hexachlorocyclohexane (γ-HCH, Lindane) in Mammals: A Technical Guide

Introduction: Gamma-hexachlorocyclohexane (γ-HCH), commonly known as Lindane, is an organochlorine insecticide that was widely used in agriculture and for pharmaceutical purposes, such as treating lice and scabies.[1][2] Due to its persistence in the environment, potential for bioaccumulation, and significant toxicity, its use has been banned or severely restricted in most countries.[1][3] The International Agency for Research on Cancer (IARC) classifies Lindane as "carcinogenic to humans" (Group 1).[1][4] This technical guide provides an in-depth summary of the toxicological profile of Lindane in mammals, focusing on its toxicokinetics, acute and chronic effects, specific organ toxicity, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Lindane is readily absorbed via oral, inhalation, and dermal routes and is widely distributed throughout the body due to its lipophilic nature.[1][4][5]

-

Absorption: Absorption can occur through the digestive tract from contaminated food, through the lungs via inhalation, and percutaneously.[4][5][6] Formulations in oil are generally more toxic than aqueous solutions, indicating enhanced absorption.[7]

-

Distribution: Following absorption, Lindane distributes to various organs, with a strong affinity for adipose tissue.[7][8] The typical distribution hierarchy is adipose tissue, followed by the brain, kidney, muscle, lungs, heart, spleen, liver, and blood.[7] In rats, after a single oral dose, the fat-to-blood concentration ratio ranged from 145-206, and the brain-to-blood ratio was 4-6.5.[7] Lindane can also cross the placenta, leading to fetal exposure.[9]

-

Metabolism: The liver is the primary site of Lindane metabolism.[4] It undergoes extensive biotransformation through stepwise dehydrogenation, dechlorination, and dehydrochlorination, involving the cytochrome P-450 microsomal enzyme system.[10][11] The resulting metabolites, such as various chlorophenols, are then conjugated with glucuronic acid or sulfate to facilitate excretion.[8][10]

-

Excretion: The primary route of elimination for Lindane and its metabolites is through the urine.[7] Very little of the compound is excreted unchanged.[7] The elimination half-life has been reported to be around 25-36 hours, though one human overdose case suggested a much longer terminal half-life of approximately 163 hours, implying a risk of accumulation with repeated exposure.[12]

| Parameter | Value / Description | Species | Source |

| Primary Route of Absorption | Oral, Dermal, Inhalation | Mammals | [4][5] |

| Primary Tissue of Distribution | Adipose Tissue | Mammals | [7][8] |

| Fat/Blood Ratio | 145 - 206 | Rat | [7] |

| Brain/Blood Ratio | 4 - 6.5 | Rat | [7] |

| Primary Site of Metabolism | Liver (Cytochrome P450 System) | Mammals | [11] |

| Primary Route of Excretion | Urine (as metabolites) | Rodents | [7] |

| Reported Elimination Half-Life | ~163 hours | Human (overdose case) | [12] |

Table 1: Key Toxicokinetic Parameters of Lindane in Mammals.

Acute Toxicity

Lindane is classified as a moderately toxic compound following acute exposure.[10][13] The primary target of acute toxicity is the central nervous system (CNS), with symptoms including headache, dizziness, nausea, tremors, and convulsions.[7][14]

| Species | Route | LD50 (mg/kg body weight) | Source |

| Rat | Oral | 88 - 270 | [7][13] |

| Dermal | 500 - 1000 | [8][13] | |

| Mouse | Oral | 56 - 562 | [7][13] |

| Dermal | 300 | [13] | |

| Rabbit | Oral | 60 - 200 | [8] |

| Dermal | 300 (50 in 1% cream) | [13] | |

| Guinea Pig | Oral | 100 - 127 | [8][13] |

| Dermal | 400 | [13] |

Table 2: Acute Lethal Doses (LD50) of Lindane in Various Mammalian Species.

Subchronic and Chronic Toxicity

Long-term exposure to Lindane at sublethal doses results in toxicity to several organ systems, primarily the liver, kidneys, and nervous system.[13][14]

-

Hepatotoxicity: Chronic exposure leads to liver hypertrophy and degenerative changes.[8] A No-Observed-Adverse-Effect-Level (NOAEL) of 0.47 mg/kg/day was established in a 2-year rat study based on increased liver weight and hepatocellular hypertrophy observed at higher doses.[10]

-

Nephrotoxicity: Degenerative lesions in the renal tubules have been observed.[7] The U.S. EPA has set a Reference Dose (RfD) of 0.0003 mg/kg/day based on liver and kidney toxicity in rats.[6]

-

Neurotoxicity: Chronic exposure has been associated with effects on the nervous system.[6]

-

Immunotoxicity: Lindane has been shown to have immunosuppressive effects.[1][15]

| Parameter | Value (mg/kg/day) | Species | Study Duration | Key Effects at LOAEL | Source |

| NOAEL | 0.33 | Rat | 18 weeks | - | [7] |

| LOAEL | 1.55 | Rat | 18 weeks | Liver hypertrophy, renal tubule lesions | [7] |

| NOAEL | 0.47 | Rat | 2 years | - | [10] |

| NOAEL | 1.25 | Mouse, Rat, Dog | up to 2 years | - | [13] |

Table 3: Chronic Toxicity Benchmarks of Lindane in Mammals.

Specific Toxicological Endpoints

Carcinogenicity

Lindane is classified as a Group 1 carcinogen ("carcinogenic to humans") by IARC.[1][4] This classification is based on sufficient evidence from animal studies and strong evidence from epidemiological studies.[1] Dietary administration in mice consistently increased the incidence of benign and malignant liver tumors.[1] In humans, occupational exposure to Lindane has been linked to a significantly increased risk of non-Hodgkin lymphoma.[1] The U.S. EPA classifies Lindane as a Group B2/C, a possible human carcinogen.[6]

Genotoxicity

The genotoxicity of Lindane is complex. While some standard in vitro and in vivo mutagenicity assays have produced negative results, other studies demonstrate genotoxic potential.[16] Lindane was found to be genotoxic in the cells of gastric and nasal mucosa in vivo following oral and inhalation exposure, respectively.[16] It has also been shown to induce a significant increase in micronuclei in the bone marrow cells of rodents and chicks.[4][17]

Reproductive and Developmental Toxicity

Lindane is a known reproductive toxicant and endocrine disruptor.[5][14]

-

Male Reproductive Toxicity: In males, Lindane disrupts testicular morphology, decreases spermatogenesis, inhibits testicular steroidogenesis, and reduces plasma androgen concentrations at doses between 1-40 mg/kg.[5][18] Exposure of male offspring through lactation can lead to reduced testicular weight and sperm counts in adulthood.[19]

-

Female Reproductive Toxicity: In females, it disrupts the estrous cycle, reduces serum levels of estrogen and progesterone, and decreases sexual receptivity.[5] In pregnant dams, it can lead to a decreased whelping rate and smaller litter sizes.[5]

-

Developmental Toxicity: Lindane can cross the placenta and has been associated with decreased growth in the offspring of exposed rats.[13]

| Endpoint | Species | Dose / Exposure | Observed Effects | Source |

| Male Reproduction | Rat | 1 - 40 mg/kg b.w. | Decreased spermatogenesis, reduced plasma androgens | [5] |

| Female Reproduction | Rat | Not specified | Disrupted estrous cycle, reduced serum estrogen | [5] |

| Development | Rat | 0.5 mg/kg/day (4 months) | Decreased growth in offspring | [13] |

| Development | Rabbit | 10 mg/kg/day | NOAEL for developmental toxicity | [10] |

Table 4: Summary of Lindane's Reproductive and Developmental Toxicity in Mammals.

Mechanisms of Toxicity and Signaling Pathways

Neurotoxicity

The primary mechanism of Lindane's neurotoxicity is its action as a non-competitive antagonist of the γ-aminobutyric acid (GABA-A) receptor-chloride channel complex.[7][14] By binding to the picrotoxin site, Lindane blocks the inhibitory influx of chloride ions, leading to uncontrolled neuronal firing, hyperexcitability of the central nervous system, and convulsions.[7] Other proposed mechanisms include the inhibition of Na+-K+-ATPase activity and a decrease in dopamine levels.[7][20]

Caption: Lindane blocks the GABA-A receptor's chloride channel, preventing neuronal inhibition.

Hepatotoxicity and Oxidative Stress

Lindane induces a state of oxidative stress in the liver, which is a key mechanism of its hepatotoxicity.[11] Its metabolism by cytochrome P450 enzymes can generate reactive oxygen species (ROS).[11] This increase in ROS leads to lipid peroxidation of cellular membranes and depletes the cell's natural antioxidant defenses, such as reduced glutathione (GSH), superoxide dismutase (SOD), and catalase, ultimately causing cellular damage.[11][21][22]

Caption: Lindane metabolism in the liver generates ROS, causing oxidative damage.

Endocrine Disruption

Lindane interferes with the endocrine system through multiple pathways. It has been shown to possess both anti-estrogenic and estrogenic properties, depending on the biological system.[10][14] It can disrupt the normal balance of sex hormones by inhibiting testicular steroidogenesis, which contributes to its reproductive toxicity.[5] This disruption of hormonal signaling can have profound effects on development, reproduction, and homeostasis.[5][18]

Caption: Lindane disrupts hormone function by interacting with receptors and synthesis pathways.

Experimental Protocols: Example Workflow

A comprehensive toxicological assessment of a compound like Lindane involves numerous standardized tests. Below is a generalized workflow for a chronic oral toxicity and carcinogenicity study in rodents, based on common methodologies cited in toxicological literature.

Experimental Protocol: Chronic Rodent Bioassay (Generalized)

-

Test System: Male and female rats (e.g., Wistar or Sprague-Dawley strain) and mice (e.g., B6C3F1 strain).

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to study initiation.

-

Group Allocation: Animals are randomly assigned to control and treatment groups (e.g., 50 animals per sex per group).

-

Dose Administration: Lindane is administered in the diet at several dose levels (e.g., low, mid, high) for a long duration, typically 18-24 months. A concurrent control group receives the vehicle (diet) only.

-

In-life Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight & Food Consumption: Measured weekly for the first few months, then bi-weekly or monthly.

-

Hematology & Clinical Chemistry: Blood samples are collected at interim periods (e.g., 6, 12, 18 months) and at termination.

-

-

Termination and Necropsy: At the end of the study period, all surviving animals are euthanized. A complete gross necropsy is performed on all animals (including those that die prematurely).

-

Histopathology: Organs and tissues are collected, weighed, and preserved. Microscopic examination is performed on tissues from all control and high-dose animals, and on any gross lesions from other groups.

-

Data Analysis: Statistical analyses are performed to compare treatment groups with the control group for all measured parameters, including tumor incidence.

Caption: A typical experimental workflow for assessing the chronic toxicity of a chemical.

Conclusion

The toxicological profile of γ-HCH (Lindane) in mammals is extensive and well-documented. It is a multi-organ toxicant characterized by significant neurotoxicity, hepatotoxicity, and reproductive toxicity. Its primary mechanism of action involves the disruption of GABAergic neurotransmission, induction of hepatic oxidative stress, and interference with the endocrine system. The classification of Lindane as a human carcinogen underscores the serious health risks associated with exposure. This comprehensive profile provides critical information for researchers and professionals in assessing the risks of Lindane and other persistent organochlorine compounds.

References

- 1. superfund.berkeley.edu [superfund.berkeley.edu]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. agriscigroup.us [agriscigroup.us]

- 5. [Reproductive toxicity of lindane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. LINDANE (PIM 859) [inchem.org]

- 8. LINDANE - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Endocrine Disrupting Chemical's [lindane.org]

- 10. cdn.who.int [cdn.who.int]

- 11. Lindane-induced liver oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Massive Lindane Overdose with Toxicokinetics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EXTOXNET PIP - LINDANE [extoxnet.orst.edu]

- 14. chm.pops.int [chm.pops.int]

- 15. icontrolpollution.com [icontrolpollution.com]

- 16. Assessment of genotoxic effects by lindane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Genotoxic potential of the organochlorine insecticide lindane (gamma-BHC): an in vivo study in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijcmas.com [ijcmas.com]

- 19. Reproductive toxicity and toxicokinetics of lindane in the male offspring of rats exposed during lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The neurotoxic effects of lindane at acute and subchronic dosages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oxidative stress in liver and red blood cells in acute lindane toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Lindane-induced generation of reactive oxygen species and depletion of glutathione do not result in necrosis in renal distal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Carcinogenicity of Hexachlorocyclohexane Isomers in Animal Models: A Technical Guide

This technical guide provides a comprehensive overview of the carcinogenic potential of hexachlorocyclohexane (HCH) isomers as determined in animal models. It is intended for researchers, scientists, and professionals in drug development and toxicology who require detailed information on the experimental evidence and underlying mechanisms of HCH-induced carcinogenicity. This document summarizes key quantitative data, outlines experimental protocols, and illustrates relevant biological pathways.

Introduction to Hexachlorocyclohexane (HCH)

Hexachlorocyclohexane (HCH) is a synthetic chlorinated hydrocarbon that has existed as eight different stereoisomers. The most common isomers are alpha-HCH, beta-HCH, gamma-HCH (lindane), and delta-HCH. Technical-grade HCH, which was widely used as a broad-spectrum insecticide, is a mixture of these isomers, with lindane being the only isomer with significant insecticidal properties. Due to their persistent and bioaccumulative nature, the production and use of HCH isomers have been restricted or banned globally under the Stockholm Convention on Persistent Organic Pollutants. However, environmental contamination remains a significant concern.

The carcinogenicity of HCH isomers has been extensively studied in animal models, with the liver being the primary target organ. The International Agency for Research on Cancer (IARC) has evaluated the carcinogenic risk of HCH isomers, classifying alpha-HCH and beta-HCH as "carcinogenic to humans" (Group 1) and lindane (gamma-HCH) as "carcinogenic to humans" (Group 1) as well. This guide details the animal studies that form the basis of these classifications.

Quantitative Carcinogenicity Data

The carcinogenic potential of HCH isomers has been primarily evaluated in long-term bioassays in mice and rats. The most consistently observed neoplastic finding is the induction of liver tumors, including hepatocellular adenomas and carcinomas.

Alpha-Isomer (α-HCH)

Studies have consistently shown that alpha-HCH induces hepatocellular tumors in mice.

Table 1: Carcinogenicity of α-HCH in Mice

| Species/Strain | Sex | Route of Administration | Dose (ppm in diet) | Duration | Tumour Incidence (Hepatocellular Tumours) | Reference |

| (C57BL/6 x C3H/He)F1 Mice | Male | Diet | 0 | 24 months | 10/79 (13%) | Ito et al. (1973) |

| 100 | 15/20 (75%) | |||||

| 250 | 20/20 (100%) | |||||

| 500 | 19/19 (100%) | |||||

| C3H/He Mice | Male | Diet | 0 | 24 months | 10/18 (56%) | Ito et al. (1973) |

| 250 | 15/15 (100%) |

Beta-Isomer (β-HCH)

Beta-HCH is the most persistent isomer and has also been shown to be a potent liver carcinogen in rodent studies.

Table 2: Carcinogenicity of β-HCH in Mice and Rats

| Species/Strain | Sex | Route of Administration | Dose (ppm in diet) | Duration | Tumour Incidence (Hepatocellular Tumours) | Reference |

| C3H/He Mice | Male | Diet | 0 | 24 months | 10/18 (56%) | Ito et al. (1973) |

| 250 | 15/15 (100%) | |||||

| Wistar Rats | Male | Diet | 0 | 108 weeks | Not specified | Fitzhugh et al. (1950) |

| 10 | Increased incidence of liver tumours | |||||

| 100 | " | |||||

| 800 | " |

Gamma-Isomer (γ-HCH, Lindane)

Lindane has been extensively studied, with evidence demonstrating its ability to induce liver tumors in mice.

Table 3: Carcinogenicity of γ-HCH (Lindane) in Mice

| Species/Strain | Sex | Route of Administration | Dose (mg/kg bw/day) | Duration | Tumour Incidence (Hepatocellular Carcinomas) | Reference |

| B6C3F1 Mice | Male | Gavage | 0 | 103 weeks | 11/50 (22%) | NTP (1977) |

| 10 | 19/49 (39%) | |||||

| 20 | 33/49 (67%) | |||||

| B6C3F1 Mice | Female | Gavage | 0 | 103 weeks | 1/48 (2%) | NTP (1977) |

| 10 | 4/50 (8%) | |||||

| 20 | 10/50 (20%) |

Experimental Protocols

The standard for assessing the carcinogenicity of chemical agents like HCH isomers is the long-term (typically 2-year) rodent bioassay. The following provides a generalized methodology based on protocols from the National Toxicology Program (NTP) and other key studies.

Two-Year Rodent Bioassay Workflow

The workflow for a typical carcinogenicity study involves several key stages, from animal selection to final histopathological analysis.

Caption: Generalized workflow for a 2-year rodent carcinogenicity bioassay.

Key Methodological Details

-

Animal Models: Studies have predominantly used mouse strains known for their susceptibility to liver tumor development, such as C3H/He and B6C3F1, as well as Wistar and Osborne-Mendel rats.

-

Administration Route: The primary route of administration in these studies is dietary, where the HCH isomer is mixed into the feed at specified concentrations (ppm). Oral gavage, where the compound is administered directly into the stomach via a tube, has also been used.

-

Dose Selection: Dose levels are typically determined from shorter-term toxicity studies (e.g., 90-day studies) and are chosen to include a maximum tolerated dose (MTD) and lower doses to establish a dose-response relationship.

-

Duration: The standard duration for these bioassays is 24 months for mice and 104-108 weeks for rats, designed to cover the majority of the animal's lifespan.

-

Endpoint Evaluation: The primary endpoint is the incidence of neoplastic lesions. This is determined through a comprehensive histopathological examination of a wide range of tissues from all animals, with a particular focus on the liver. Liver lesions are classified as hepatocellular adenomas (benign) and hepatocellular carcinomas (malignant).

Mechanisms of Carcinogenicity

HCH isomers are generally considered non-genotoxic carcinogens. Their carcinogenic effects are thought to be mediated through tumor promotion mechanisms, primarily involving the induction of cellular stress and mitogenic pathways.

Cytochrome P450 Induction Pathway

HCH isomers are potent inducers of hepatic cytochrome P450 (CYP) enzymes, particularly members of the CYP2B family. This induction is mediated by nuclear receptors such as the Constitutive Androstane Receptor (CAR). Chronic activation of this pathway leads to increased hepatocyte proliferation and contributes to the tumor-promoting environment.

Caption: HCH-mediated induction of Cytochrome P450 enzymes via CAR activation.

Oxidative Stress and Cellular Damage Pathway

The metabolism of HCH isomers can lead to the generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing oxidative stress. This stress results in damage to cellular macromolecules, including lipids, proteins, and DNA, and can promote cell proliferation and apoptosis resistance, contributing to carcinogenesis. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress.

Caption: Pathway of HCH-induced oxidative stress and cellular response.

Conclusion

The evidence from extensive animal studies provides a clear indication of the carcinogenic potential of alpha-, beta-, and gamma-HCH, with the liver being the primary target organ. The data, primarily from long-term bioassays in mice and rats, demonstrates a dose-dependent increase in the incidence of hepatocellular tumors. The underlying mechanisms are characteristic of non-genotoxic carcinogens and involve tumor promotion through pathways such as cytochrome P450 induction and the generation of oxidative stress. This guide provides the foundational data and mechanistic understanding necessary for researchers and professionals engaged in toxicological assessment and drug development.

An In-depth Technical Guide to the Neurotoxic Mechanisms of 1,2,3,4,5,6-Hexachlorocyclohexane (HCH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4,5,6-Hexachlorocyclohexane (HCH), a persistent organochlorine pesticide, poses significant neurotoxic risks. This technical guide provides a comprehensive overview of the core molecular and cellular mechanisms underlying HCH-induced neurotoxicity, with a particular focus on its primary isomers: alpha (α), beta (β), gamma (γ), and delta (δ). The γ-isomer, commonly known as lindane, is the most extensively studied due to its potent insecticidal properties and pronounced neurotoxic effects in non-target organisms, including mammals.[1][2] The primary modes of action involve the disruption of GABAergic neurotransmission, induction of oxidative stress, perturbation of intracellular calcium homeostasis, and initiation of apoptotic pathways. This document synthesizes current research, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex signaling pathways to facilitate a deeper understanding for researchers and professionals in toxicology and drug development.

Introduction to Hexachlorocyclohexane (HCH)

HCH is a synthetic chlorinated hydrocarbon that exists as eight stereoisomers, with α-, β-, γ-, and δ-HCH being the most common in technical-grade mixtures.[2][3] Lindane, which is at least 99% pure γ-HCH, has been widely used in agriculture and for pharmaceutical purposes to treat ectoparasites like lice and scabies.[3][4] Due to their lipophilic nature and resistance to degradation, HCH isomers bioaccumulate in fatty tissues, leading to chronic exposure and long-term health risks.[5][6] The neurotoxicity of HCH isomers varies, with γ-HCH being a potent convulsant, while α- and δ-HCH exhibit different, sometimes opposing, effects on the central nervous system (CNS).[1] This guide will dissect the multifaceted mechanisms that contribute to their neurological impact.

Core Neurotoxic Mechanisms

Disruption of GABAergic Neurotransmission

The primary and most well-documented neurotoxic mechanism of γ-HCH (lindane) is its interaction with the γ-aminobutyric acid type A (GABA-A) receptor-chloride ionophore complex.[4][7][8]

-

Mechanism of Action: GABA is the principal inhibitory neurotransmitter in the mammalian CNS. Its binding to the GABA-A receptor opens an integral chloride (Cl-) channel, leading to Cl- influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.[9] Lindane acts as a non-competitive antagonist at the picrotoxin binding site of the GABA-A receptor-chloride channel complex.[4][7][8][10] This blockage of the chloride channel prevents the inhibitory action of GABA, leading to a state of hyperexcitability in the CNS, which manifests as tremors, ataxia, and convulsions.[3][4][7]

-

Isomer-Specific Effects: The isomers of HCH display differential effects on the GABA-A receptor.

-

γ-HCH (Lindane): Acts as a potent channel blocker, inhibiting GABA-stimulated chloride uptake and inducing seizures.[1][5][11]

-

α-HCH and δ-HCH: In contrast, these isomers can potentiate GABA-induced currents, and at high concentrations, they can decrease the seizure-inducing effects of pentylenetetrazol (PTZ).[1][5][11][12] However, they still inhibit the binding of ligands to the chloride channel site, albeit with lower affinity than γ-HCH.[1]

-

β-HCH: Has little to no effect on GABA-induced currents.[12]

-

The actions of HCH isomers on the CNS appear to be mediated, at least in part, through the GABA-A receptor-linked chloride channel.[1]

Induction of Oxidative Stress

HCH exposure is strongly associated with the induction of oxidative stress in the brain.[13][14][15] This occurs through an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system.

-

Mechanism of Action: HCH promotes the generation of ROS, leading to increased lipid peroxidation (LPX), a process that damages cellular membranes.[13][14] Concurrently, HCH depletes the brain's antioxidant defenses. Studies in rats have shown that HCH administration leads to:

-

Increased Lipid Peroxidation: Elevated LPX levels in the cerebral hemisphere, including in subcellular fractions like mitochondria and microsomes.[13][14]

-

Decreased Antioxidant Enzymes: Significant decreases in the activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (both selenium-dependent and -independent forms).[13][14][15]

-

Altered Glutathione Levels: A reduction in the cerebral content of glutathione (GSH), a critical cellular antioxidant.[13][14]

-

Compensatory Responses: An observed enhancement in glutathione reductase activity and ascorbic acid content may represent a compensatory response to the heightened oxidative stress.[13][15]

-

The collective evidence suggests that ROS are significantly involved in the mechanism of HCH-induced neurotoxicity.[14]

Alteration of Intracellular Calcium Homeostasis

Disruption of intracellular calcium ([Ca2+]i) signaling is another critical mechanism of HCH neurotoxicity.[16][17] Pesticides can alter Ca2+ homeostasis by increasing its intracellular concentration above physiological levels.[18]

-

Mechanism of Action: HCH isomers, particularly δ- and γ-HCH, can induce a marked increase in [Ca2+]i.[11][16][19] This elevation occurs through two primary routes:

-

Isomer-Specific Effects: The isomers affect different calcium pools:

-

γ-HCH (Lindane): Primarily affects a Ca2+-dependent, dantrolene-sensitive pool, suggesting it releases Ca2+ from specific intracellular stores, possibly those sensitive to inositol (1,4,5)-trisphosphate (IP3).[7][19]

-

δ-HCH: Affects mainly a Ca2+-independent, dantrolene-insensitive pool and stimulates a larger influx of Ca2+, suggesting a more pronounced effect on plasma membrane channels.[12][19]

-

This unregulated, non-receptor-mediated increase in [Ca2+]i can activate various downstream signaling pathways, leading to excitotoxicity, mitochondrial dysfunction, and ultimately, neuronal death.[16][18]

Induction of Apoptosis

Apoptosis, or programmed cell death, is another potential consequence of HCH exposure, although the effect can be cell-type specific.

-

Mechanism of Action: Exposure to HCH can trigger apoptotic cascades. One study on PC12 cells found that while not statistically significant, low doses of γ-HCH showed a tendency to increase the expression of pro-apoptotic factors like Bax and Bad, promote the release of cytochrome c from mitochondria, and increase caspase-3 levels.[20] In other contexts, such as in rat testes, high-dose lindane intoxication leads to a significant increase in germ cell apoptosis.[21][22] Conversely, some studies suggest lindane may inhibit spontaneous apoptosis in hepatocytes, leading to necrosis.[23] The β-HCH isomer did not induce apoptosis in a human bronchial epithelium cell line.[24]

-

Key Apoptotic Factors:

-

Bcl-2 family proteins: Pro-apoptotic members like Bax and Bad are often upregulated.

-

Cytochrome c: Its release from mitochondria into the cytosol is a key step in initiating the caspase cascade.[20]

-

Caspases: These are proteases that execute the apoptotic program. Caspase-3 is a key executioner caspase.[20]

-

The role of HCH in inducing or inhibiting apoptosis appears complex and may depend on the specific isomer, dose, and cell type being investigated.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on HCH neurotoxicity.

Table 1: Effects of HCH Isomers on GABA-A Receptor-Linked Chloride Channel

| Isomer | Effect | IC50 Value (µM) | Reference |

| γ-HCH | Inhibition of 3H-TBOB binding | 4.6 | [1] |

| α-HCH | Inhibition of 3H-TBOB binding | 20.0 | [1] |

| δ-HCH | Inhibition of 3H-TBOB binding | 31.8 | [1] |

Table 2: Effects of HCH Administration on Rat Cerebral Antioxidant System Data from studies involving repeated oral administration of HCH (10 and 20 mg/kg/day).

| Parameter | Duration of Treatment | Change Observed | Reference |

| Lipid Peroxidation (LPX) | 7 and 30 days | Elevated | [13] |

| Superoxide Dismutase (SOD) | 7 and 30 days | Significant decrease | [13][15] |

| Catalase | 7 and 30 days | Decreased | [13][15] |

| Glutathione Peroxidase (GPx) | 7 and 30 days | Decreased | [13][14] |

| Glutathione (GSH) Content | 30 days | Decreased | [13][14] |

| Glutathione Reductase | 7 and 30 days | Enhanced | [13][15] |

Table 3: Acute Toxicity of γ-HCH (Lindane)

| Route | Species | LD50 Value | Reference |

| Oral | Rat | 88 - 190 mg/kg | [4] |

| Dermal | Rat | 500 - 1000 mg/kg | [4] |

Key Experimental Protocols

This section outlines methodologies commonly employed in the study of HCH neurotoxicity.

Animal Studies

-

Objective: To assess the in vivo neurotoxic effects of HCH, including behavioral changes and neurochemical alterations.

-

Protocol:

-

Dosing: HCH isomers are dissolved in a vehicle (e.g., corn oil) and administered orally via gavage at specific doses (e.g., 10 and 20 mg/kg body weight/day) for various durations (e.g., 7, 15, 30 days).[13][25]

-

Behavioral Analysis: Open-field tests are conducted to assess motor and exploratory activities.[25]

-

Tissue Collection: Following the treatment period, animals are euthanized, and brain tissue (e.g., cerebral hemispheres) is rapidly dissected and stored for biochemical analysis.[13][14]

-

Biochemical Assays: Brain homogenates are prepared to measure:

-

Lipid Peroxidation: Assessed by measuring thiobarbituric acid reactive substances (TBARS).

-

Antioxidant Enzyme Activities: Spectrophotometric assays are used to determine the activity of SOD, catalase, glutathione peroxidase, and glutathione reductase.[13][14]

-

ATPase and AChE Activity: Activities of Na+,K+-ATPase, Mg2+-ATPase, and acetylcholinesterase (AChE) are measured to assess synaptic function.[25]

-

-

In Vitro Cell-Based Assays

-

Objective: To investigate cellular and molecular mechanisms in a controlled environment.

-

Models: Pheochromocytoma (PC12) cells, primary neocortical neurons.[20][26]

-

Protocols:

-

Calcium Imaging:

-

Apoptosis Assays:

-

Cells are treated with HCH for a specified period.

-

Western Blotting: Used to quantify the protein levels of apoptotic factors like Bax, Bad, cytochrome c, and cleaved caspase-3.[20]

-

RT-PCR: Used to measure the mRNA expression levels of genes encoding these apoptotic factors.[20]

-

TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[22]

-

-

Receptor Binding Assays:

-

Brain membranes are prepared from control or treated animals.

-

Competitive binding assays are performed using a radiolabeled ligand for the picrotoxin site (e.g., [3H]TBOB) and varying concentrations of HCH isomers to determine their inhibitory constants (IC50).[1]

-

-

Conclusion and Future Directions

The neurotoxicity of 1,2,3,4,5,6-Hexachlorocyclohexane is a complex process driven by multiple, interconnected mechanisms. The primary mode of action, particularly for the highly toxic γ-isomer (lindane), is the antagonism of the GABA-A receptor, leading to CNS hyperexcitability. This is compounded by the induction of severe oxidative stress, which damages neuronal membranes and depletes critical antioxidant defenses. Furthermore, HCH isomers disrupt intracellular calcium signaling, a pivotal process in neuronal function, and can trigger apoptotic cell death pathways.

The distinct actions of the different HCH isomers highlight the importance of stereochemistry in determining toxicological outcomes. For professionals in drug development, understanding these detailed mechanisms is crucial for designing potential therapeutic interventions for organochlorine poisoning and for evaluating the neurotoxic liabilities of new chemical entities. Future research should aim to further elucidate the downstream consequences of these primary insults, explore the potential for synergistic effects with other environmental toxicants, and identify novel biomarkers for early detection of HCH-induced neurotoxicity.

References

- 1. CNS biochemical and pharmacological effects of the isomers of hexachlorocyclohexane (lindane) in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Biochemical effects induced by the hexachlorocyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchers.uss.cl [researchers.uss.cl]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) (PIM 257) [inchem.org]

- 9. Long-Term Psychological and Neurological Complications of Lindane Poisoning [drryanhall.com]

- 10. LINDANE (PIM 859) [inchem.org]

- 11. researchgate.net [researchgate.net]

- 12. delta-Hexachlorocyclohexane - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Mediation of oxidative stress in HCH-induced neurotoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute hexachlorocyclohexane-induced oxidative stress in rat cerebral hemisphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of cell movement and associated changes by hexachlorocyclohexanes due to unregulated intracellular calcium increases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. scispace.com [scispace.com]

- 22. actavet.vfu.cz [actavet.vfu.cz]

- 23. agriscigroup.us [agriscigroup.us]

- 24. β-Hexachlorocyclohexane Drives Carcinogenesis in the Human Normal Bronchial Epithelium Cell Line BEAS-2B - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hexachlorocyclohexane-induced behavioural and neurochemical changes in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cytotoxic action of lindane in neocortical GABAergic neurons is primarily mediated by interaction with flunitrazepam-sensitive GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Legacy of a Persistent Pesticide: A Technical Guide to the Historical Use of Technical HCH

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Technical hexachlorocyclohexane (HCH), a synthetic organochlorine pesticide, saw widespread global use throughout the mid-20th century for agricultural and public health applications. Its broad-spectrum insecticidal properties, particularly those of its gamma isomer (lindane), made it an effective tool against a variety of pests. However, the environmental persistence, bioaccumulation, and toxicological effects of its various isomers have led to severe restrictions and bans on its use in most countries. This technical guide provides a comprehensive overview of the historical use of technical HCH, focusing on its chemical composition, application, analytical methodologies for its detection, and the toxicological endpoints of its constituent isomers.

Composition and Physicochemical Properties of Technical HCH

Technical HCH is not a single compound but a mixture of several stereoisomers of 1,2,3,4,5,6-hexachlorocyclohexane. The production process, typically through the photochemical chlorination of benzene, results in a mixture with varying isomer ratios. The primary, most stable isomers found in technical HCH are alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε)-HCH. Of these, only the γ-isomer possesses significant insecticidal activity and is known as lindane when purified to over 99%.

The production of one ton of lindane generates approximately eight to twelve tons of other HCH isomers as waste products, which have been a significant source of environmental contamination. The differing physical and chemical properties of these isomers, such as their solubility and volatility, govern their environmental fate and toxicokinetics.

Table 1: Isomer Composition of Technical HCH

| Isomer | Percentage in Technical HCH |

| α-HCH | 55-80% |

| β-HCH | 5-14% |

| γ-HCH (Lindane) | 8-15% |

| δ-HCH | 2-16% |

| ε-HCH | 3-5% |

Data compiled from various sources.

Historical Use and Production

The insecticidal properties of HCH were discovered in the early 1940s, leading to its large-scale production and use, particularly after World War II. It was applied to a wide range of agricultural crops, including cotton, rice, and various fruits and vegetables, to control pests like grasshoppers and wireworms. It was also used in forestry, for seed treatment, and in public health for the control of insect-borne diseases. The use of technical HCH declined in the 1970s and 1980s due to concerns about its environmental and health impacts, with many countries shifting to the use of purified lindane. However, the legacy of technical HCH use and the disposal of its waste isomers continue to be a global environmental issue.

Table 2: Historical Production and Use of HCH (Estimates)

| Region/Country | Time Period | Estimated Production/Use (tonnes) |

| Global | 1950-2000 | 600,000 (Lindane) |

| United States | 1974 | 450,000 (Technical HCH) |

| United States | 1974 | 270,000 (Lindane) |

Data compiled from various sources.[1][2]

Experimental Protocols

Analysis of HCH Isomers in Environmental Samples

The detection and quantification of HCH isomers in environmental matrices like soil and water are crucial for monitoring contamination and assessing exposure risks. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable analytical technique.

Detailed Methodology for GC-MS Analysis of HCH Isomers in Soil:

-

Sample Preparation:

-

Extraction: A representative soil sample (e.g., 10-20 g) is homogenized and mixed with a drying agent like anhydrous sodium sulfate. The sample is then extracted with an organic solvent, typically a mixture of hexane and acetone or dichloromethane, using a technique such as Soxhlet extraction or accelerated solvent extraction (ASE).

-

Cleanup: The raw extract contains co-extracted interfering substances that need to be removed. This is achieved through techniques like solid-phase extraction (SPE) using silica or Florisil cartridges. The extract is passed through the cartridge, and the HCH isomers are selectively eluted with a suitable solvent mixture.

-

-

GC-MS Analysis:

-

Injection: A small volume of the cleaned-up extract (e.g., 1 µL) is injected into the GC-MS system.

-

Gas Chromatography: The GC is equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed to start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) to separate the different HCH isomers based on their boiling points and interaction with the column's stationary phase.

-

Mass Spectrometry: As the separated isomers elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each isomer that allows for their identification and quantification.

-

Workflow for GC-MS Analysis of HCH Isomers

Caption: Workflow for the analysis of HCH isomers in soil using GC-MS.

Toxicological Studies

To understand the health risks associated with HCH exposure, various toxicological studies, primarily in rodents, have been conducted. These studies help determine the carcinogenicity, neurotoxicity, and endocrine-disrupting potential of the different isomers.

Detailed Methodology for a Rodent Bioassay for Carcinogenicity:

-

Animal Model: Typically, rats or mice of a specific strain are used. Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

-

Dose Groups: At least three dose levels of the test substance (a specific HCH isomer or technical HCH) and a control group receiving the vehicle (e.g., corn oil) are used. The highest dose is typically the maximum tolerated dose (MTD), which causes some signs of toxicity without significantly affecting lifespan.

-

Administration: The test substance is administered to the animals for a significant portion of their lifespan (e.g., 2 years for rats). The route of administration can be oral (in the diet or by gavage), dermal, or via inhalation, depending on the likely route of human exposure.

-

Observation and Endpoints: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly. At the end of the study, all animals are euthanized, and a complete necropsy is performed. Tissues and organs are examined for gross and microscopic lesions, with a particular focus on the development of tumors.

Signaling Pathways of HCH Isomers

The various HCH isomers exert their toxic effects through different mechanisms of action, often by interfering with specific cellular signaling pathways.

γ-HCH (Lindane) and the GABA-A Receptor

The primary mechanism of neurotoxicity for lindane is its interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. GABA is the main inhibitory neurotransmitter in the brain. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Lindane acts as a non-competitive antagonist of the GABA-A receptor, meaning it binds to a site on the receptor-channel complex that is different from the GABA binding site. This binding prevents the influx of chloride ions, even when GABA is bound to the receptor. The resulting decrease in inhibition leads to hyperexcitability of the central nervous system, which can manifest as tremors, convulsions, and seizures.

Signaling Pathway of γ-HCH (Lindane) Neurotoxicity

Caption: γ-HCH (Lindane) acts as a non-competitive antagonist of the GABA-A receptor.

β-HCH and Estrogenic Signaling